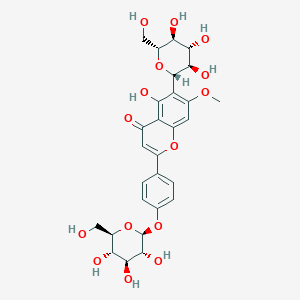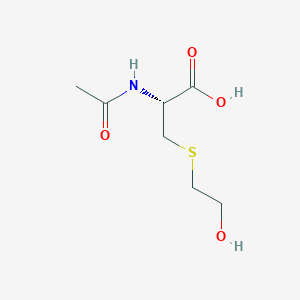
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, also known as NAC, is a derivative of the amino acid cysteine. It is a powerful antioxidant that has been used in scientific research for its ability to protect cells from oxidative stress. In
Wissenschaftliche Forschungsanwendungen
Clinical Applications
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, commonly referred to as N-acetylcysteine (NAC), is an acetylated form of the amino acid L-cysteine. It has a wide range of clinical applications supported by scientific research. These include the prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage during imaging procedures, and treatment of pulmonary fibrosis. Furthermore, NAC has been evaluated for its effectiveness in treating infertility in patients with clomiphene-resistant polycystic ovary syndrome. There are also preliminary studies suggesting its potential role in cancer chemoprevention, eradication of Helicobacter pylori, and prophylaxis of gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).
Material Science Applications
In the field of material science, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NACYS) has been investigated as a green chemical corrosion inhibitor for mild steel. Studies have shown that compounds like NACYS suppress both anodic and cathodic reactions in corrosion processes, indicating its potential use in industrial applications (Fu et al., 2011).
Antigenotoxic and Cancer Preventive Mechanisms
Research has explored the antigenotoxic and cancer preventive mechanisms of N-acetyl-L-cysteine (NAC). It acts as an analog and precursor of reduced glutathione (GSH), exhibiting protective mechanisms against various diseases. The growing scientific interest in NAC is reflected in the increasing number of studies exploring its broad range of applications in clinical and experimental investigations (Flora et al., 2004).
Lifespan Extension and Stress Resistance
N-acetyl-L-cysteine has been studied for its effects on lifespan extension and increased resistance to environmental stressors. In the model organism Caenorhabditis elegans, dietary supplementation with NAC significantly increased resistance to oxidative stress, heat stress, and UV irradiation. It also extended both the mean and maximum lifespan of C. elegans, suggesting its potential as a longevity-promoting compound (Oh et al., 2015).
Therapeutic Uses in Various Diseases
N-acetyl cysteine, as a nutritional supplement, has been recognized for its potent antioxidant properties. It is a precursor of L-cysteine that leads to glutathione elevation and acts as a free radical scavenger. Besides its antioxidant role, NAC has been recommended as a potential treatment option for various diseases caused by the generation of free oxygen radicals. Its safe and tolerated mucolytic properties also contribute to its diverse therapeutic applications (Mokhtari et al., 2016).
Applications in Endometriosis Treatment
The use of N-acetyl-L-cysteine in endometriosis treatment has been explored. It demonstrates a complex action on endometrial cells, leading to decreased proliferation and a switch toward a less invasive and less inflammatory phenotype. Its lack of undesired side effects, including unaffected fertility potential, makes NAC a beneficial option in the clinical treatment of endometriosis (Pittaluga et al., 2010).
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYOYSKSFGMFOB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914077 | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
CAS RN |
15060-26-1, 19179-72-7, 97170-09-7 | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



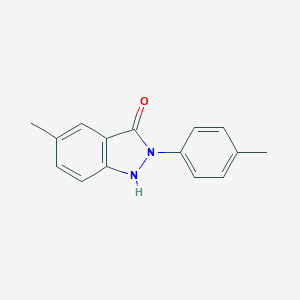
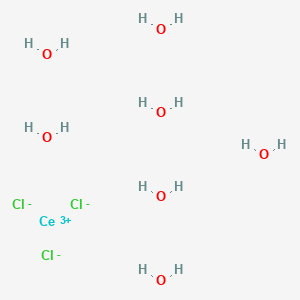


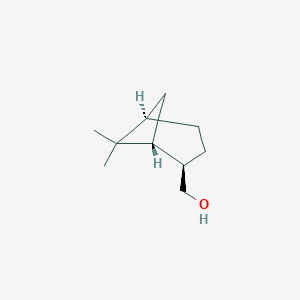
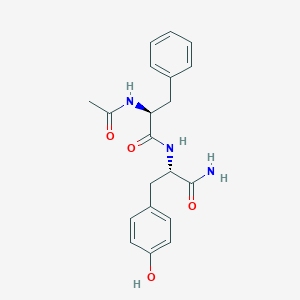
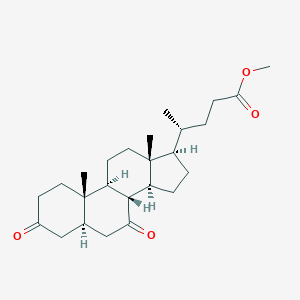
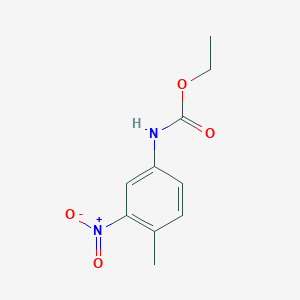
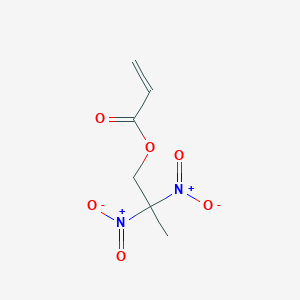


![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)

